molecular formula C14H19NO3 B1393719 5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid CAS No. 1255147-59-1

5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1393719
CAS No.: 1255147-59-1
M. Wt: 249.3 g/mol
InChI Key: WUHLHTXBWLRYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol This compound features a pyrrolidine ring substituted with a hydroxy group, an isopropylphenyl group, and a carboxylic acid group

Preparation Methods

The synthesis of 5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidine derivative with an isopropylphenyl reagent under specific conditions. The reaction typically requires the use of a strong acid catalyst, such as methanesulfonic acid, and is carried out under reflux in a suitable solvent like methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.

    Substitution: The isopropylphenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-hydroxy-1-(2-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9(2)11-5-3-4-6-12(11)15-8-10(14(17)18)7-13(15)16/h3-6,9-10,13,16H,7-8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHLHTXBWLRYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2CC(CC2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159492
Record name 3-Pyrrolidinecarboxylic acid, 5-hydroxy-1-[2-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-59-1
Record name 3-Pyrrolidinecarboxylic acid, 5-hydroxy-1-[2-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 5-hydroxy-1-[2-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
5-Hydroxy-1-(2-isopropylphenyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.